molecular formula C10H11F3O B15310350 4-(2,3,4-Trifluorophenyl)butan-2-ol

4-(2,3,4-Trifluorophenyl)butan-2-ol

Cat. No.: B15310350
M. Wt: 204.19 g/mol
InChI Key: GOOVGWDDOBYTHR-UHFFFAOYSA-N
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Description

4-(2,3,4-Trifluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trifluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable Grignard reagent, followed by reduction of the resulting intermediate. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trifluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,3,4-Trifluorophenyl)butan-2-one.

    Reduction: Formation of 4-(2,3,4-Trifluorophenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3,4-Trifluorophenyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trifluorophenyl)butan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,5-Trifluorophenyl)butan-2-ol
  • 4-(2,3,5-Trifluorophenyl)butan-2-ol
  • 4-(2,3,4-Trifluorophenyl)butan-1-ol

Uniqueness

4-(2,3,4-Trifluorophenyl)butan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

4-(2,3,4-trifluorophenyl)butan-2-ol

InChI

InChI=1S/C10H11F3O/c1-6(14)2-3-7-4-5-8(11)10(13)9(7)12/h4-6,14H,2-3H2,1H3

InChI Key

GOOVGWDDOBYTHR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

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